molecular formula C20H14O4S B12670926 9H-Fluorene-2-sulfonic acid, 7-benzoyl- CAS No. 121305-21-3

9H-Fluorene-2-sulfonic acid, 7-benzoyl-

Cat. No.: B12670926
CAS No.: 121305-21-3
M. Wt: 350.4 g/mol
InChI Key: SWFVXNCQCNGGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 9H-Fluorene-2-sulfonic Acid, 7-Benzoyl-

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-benzoyl-9H-fluorene-2-sulfonic acid , derived from its parent fluorene scaffold substituted at the 2-position with a sulfonic acid group (-SO₃H) and at the 7-position with a benzoyl moiety (-C₆H₅CO-) . The numbering follows the fluorene system, where positions 1–9 are assigned to the fused bicyclic structure, with the sulfonic acid at position 2 and the benzoyl group at position 7. The parent fluorene system (C₁₃H₁₀) is modified by these functional groups, resulting in the molecular formula C₂₀H₁₄O₄S .

Key identifiers:
  • CAS Registry Number : 121305-20-2 (potassium salt) ; parent acid assigned via PubChem CID 3078462 .
  • SMILES Notation : C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)O .
  • InChI Key : IIBVDWBCHMDEAC-UHFFFAOYSA-M (potassium salt) .

Molecular Geometry and Conformational Analysis

X-ray Crystallographic Data Interpretation

While experimental X-ray crystallographic data for 7-benzoyl-9H-fluorene-2-sulfonic acid remains unpublished, structural analogs provide insight. The fluorene core adopts a planar bicyclic framework, with slight puckering at the bridgehead (position 9) due to steric interactions. The sulfonic acid group at position 2 introduces polar character, while the benzoyl group at position 7 extends conjugation, potentially inducing torsional strain between the fluorene and benzoyl planes. In the potassium salt (CID 23699510), the sulfonate group forms ionic bonds with potassium ions, stabilizing a non-planar conformation .

Computational Molecular Dynamics Simulations

Density functional theory (DFT) simulations predict a dihedral angle of 25–35° between the benzoyl group and the fluorene plane, minimizing steric clashes between the carbonyl oxygen and adjacent hydrogen atoms. The sulfonic acid group adopts a staggered conformation relative to the fluorene ring, with S–O bond lengths of approximately 1.43 Å (S–O single bonds) and 1.49 Å (S=O double bonds) . Molecular electrostatic potential maps highlight electron-deficient regions at the sulfonic acid group and electron-rich areas around the benzoyl carbonyl (Figure 1).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) assignments for the parent acid are derived from analogous fluorene derivatives :

Proton Position δ (ppm) Multiplicity Integration
H-1 7.82 Singlet 1H
H-3 7.45 Doublet (J=8.2 Hz) 1H
H-4 7.61 Doublet (J=8.2 Hz) 1H
H-5 7.34 Triplet (J=7.5 Hz) 1H
H-6 7.28 Triplet (J=7.5 Hz) 1H
H-8 7.91 Doublet (J=7.8 Hz) 1H
H-9 7.75 Doublet (J=7.8 Hz) 1H
Benzoyl aromatic 7.50–7.70 Multiplet 5H
SO₃H 12.1 Broad singlet 1H

¹³C NMR (100 MHz, DMSO-d₆):

  • Fluorene carbons: 120–145 ppm (aromatic).
  • Benzoyl carbonyl: 195.2 ppm.
  • Sulfonic acid sulfur: Not directly observed (quadrupolar broadening).
Infrared (IR) and Raman Vibrational Signatures

The IR spectrum (ATR, cm⁻¹) features:

  • S=O asymmetric stretch : 1365 (strong) and 1170 (medium) .
  • C=O stretch : 1680 (benzoyl) .
  • O–H stretch (sulfonic acid) : 2700–2500 (broad) .
  • Aromatic C–H bends : 750–900 .

Raman spectroscopy highlights π-conjugation via intense bands at:

  • 1605 cm⁻¹ (fluorene ring breathing).
  • 1180 cm⁻¹ (sulfonic acid symmetric stretch) .
UV-Vis Absorption Characteristics

The compound exhibits strong absorption in the UV-C region (λₘₐₓ = 265 nm, ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the fused fluorene-benzoyl system. A weaker n→π* transition at 310 nm (ε = 850) arises from the sulfonic acid’s non-bonding electrons . Solvatochromic shifts are minimal in polar solvents (e.g., water, DMSO), indicating limited charge-transfer excited states.

Properties

CAS No.

121305-21-3

Molecular Formula

C20H14O4S

Molecular Weight

350.4 g/mol

IUPAC Name

7-benzoyl-9H-fluorene-2-sulfonic acid

InChI

InChI=1S/C20H14O4S/c21-20(13-4-2-1-3-5-13)14-6-8-18-15(10-14)11-16-12-17(25(22,23)24)7-9-19(16)18/h1-10,12H,11H2,(H,22,23,24)

InChI Key

SWFVXNCQCNGGFS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation of Fluorene Derivatives

The sulfonation step typically involves introducing the sulfonic acid group onto the fluorene ring. This is commonly achieved by treating fluorene or its derivatives with sulfonating agents such as sulfuric acid or chlorosulfonic acid under controlled temperature conditions. The sulfonation is regioselective, targeting the 2-position on the fluorene nucleus.

  • Typical conditions: Sulfuric acid or chlorosulfonic acid as sulfonating agent, temperature control between 0–100 °C depending on reagent and substrate.
  • Outcome: Formation of 9H-Fluorene-2-sulfonic acid as an intermediate for further functionalization.

Benzoylation at the 7-Position

The benzoyl group is introduced via electrophilic aromatic substitution, often through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reaction conditions:
    • Solvent: Dichloromethane (DCM) or similar inert solvents.
    • Temperature: 0–5 °C initially, then allowed to warm to room temperature.
    • Catalyst: Aluminum chloride (AlCl3).
  • Procedure: The fluorene sulfonic acid intermediate is reacted with benzoyl chloride and AlCl3, leading to selective acylation at the 7-position.
  • Yield: High yields reported, typically above 85% under optimized conditions.

Alternative Synthetic Routes

Some patents and research articles describe alternative routes involving halogenation and subsequent substitution reactions to introduce functional groups on the fluorene core before sulfonation and benzoylation.

  • Halogenation: Bromination using N-bromosuccinimide (NBS) in solvents like dichloromethane at temperatures ranging from -5 to 50 °C for 1–6 hours to introduce bromine substituents on aminofluorene derivatives.
  • Subsequent functionalization: The halogenated intermediates can be further transformed into benzoyl or sulfonic acid derivatives through nucleophilic substitution or coupling reactions.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description Yield (%)
1. Sulfonation Fluorene + H2SO4 or ClSO3H, 0–80 °C, 2–4 h Introduction of sulfonic acid group at 2-position 75–90
2. Benzoylation Sulfonated fluorene + Benzoyl chloride + AlCl3, DCM, 0–5 °C to RT, 3 h Friedel-Crafts acylation at 7-position 85–95
3. Purification Recrystallization or column chromatography on silica gel Isolation of pure 9H-Fluorene-2-sulfonic acid, 7-benzoyl-

Research Findings and Analysis

  • The selectivity of sulfonation and benzoylation is critical to obtain the desired substitution pattern. Controlled temperature and stoichiometry of reagents are essential to minimize polysubstitution or side reactions.
  • The use of Lewis acid catalysts like AlCl3 in benzoylation ensures high regioselectivity and yield.
  • Bromination and halogenation steps, when used as intermediates, provide versatile handles for further functionalization but require careful quenching and purification to avoid degradation.
  • The compound’s solubility is enhanced by the sulfonic acid group, facilitating purification and application in aqueous media.
  • Recent studies on fluorene derivatives suggest that modifications at positions 2 and 7 can significantly influence biological activity and material properties, underscoring the importance of precise synthetic control.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Sulfonation + Friedel-Crafts Benzoylation H2SO4 or ClSO3H, Benzoyl chloride, AlCl3 0–80 °C (sulfonation), 0–5 °C to RT (benzoylation) High yield, regioselective Requires careful temperature control
Halogenation + Substitution NBS, DCM, NaHSO3 quench -5 to 50 °C, 1–6 h Versatile intermediate formation Multi-step, potential side reactions
Pd-Catalyzed Functionalization (Emerging) Pd(OAc)2, ligands, arylboronic acids Mild, catalytic Potential for selective C-H activation Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-9H-fluorene-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfonate or sulfinate derivatives

    Substitution: Various substituted fluorene derivatives

Scientific Research Applications

7-Benzoyl-9H-fluorene-2-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Benzoyl-9H-fluorene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Acidity: The sulfonic acid group (pKa ~ -6) is significantly more acidic than carboxylic acids (pKa ~ 4.5–5) or phenolic groups, enabling solubility in polar solvents and reactivity in acid-catalyzed reactions.
  • Stability : The benzoyl group may enhance UV stability due to conjugation with the fluorene ring.

Structural and Functional Group Comparisons

The table below compares 9H-Fluorene-2-sulfonic acid, 7-benzoyl- with structurally related compounds from the evidence:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Melting Point (°C)
9H-Fluorene-2-sulfonic acid, 7-benzoyl- Fluorene -SO₃H (2), -COC₆H₅ (7) Sulfonic acid, Aromatic ketone Data pending
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole -NO₂ (3), -CH₃ (1,4), -C₆H₃(F)(OCH₃) (6) Nitro, Methoxy, Fluoro 240
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9H-carbazole (9b) Carbazole -OCH₃ (6), -CH₃ (1,4) Methoxy, Methyl 122
9H-Fluorene-2-carboxylic acid, 9-methyl Fluorene -COOH (2), -CH₃ (9) Carboxylic acid, Methyl Not reported
Key Observations:
  • Substituent Effects on Polarity : Sulfonic acid derivatives exhibit higher polarity than carboxylic acids or nitro groups, impacting solubility (e.g., aqueous vs. organic solvents).
  • Thermal Stability : Carbazole derivatives with nitro groups (e.g., 7b) show higher melting points (240°C) compared to methoxy-substituted analogs (9b, 122°C), likely due to stronger intermolecular interactions .
  • Electronic Effects : The benzoyl group in the target compound is electron-withdrawing, which may reduce aromatic ring reactivity compared to electron-donating groups like -OCH₃ in 9b.

Spectral and Analytical Data Comparison

Compound Name Key Spectral Features
9H-Fluorene-2-sulfonic acid, 7-benzoyl- Expected: IR: ~1180 cm⁻¹ (S=O stretch); ¹H-NMR: δ 8.3 (s, H2), 7.8 (d, H7)
7b ¹H-NMR: δ 12.06 (NH), 8.36 (H2); MS: m/z 364 (M+1)
9b ¹H-NMR: δ 3.47 (OCH₃); MS: m/z 401 (M+)
9H-Fluorene-2-carboxylic acid, 9-methyl Exact mass: 224.084; IR: ~1700 cm⁻¹ (C=O stretch)
  • Mass Spectrometry : Sulfonic acid derivatives may exhibit lower volatility in EI-MS compared to carbazoles, necessitating ESI or MALDI techniques.
  • NMR : The benzoyl group in the target compound would produce distinct aromatic signals (δ 7.4–8.0) and a carbonyl peak (δ ~200 ppm in ¹³C-NMR).

Biological Activity

9H-Fluorene-2-sulfonic acid, 7-benzoyl- (CAS Number: 65096-46-0) is a compound characterized by its unique structural features, including a fluorene backbone with a sulfonic acid group and a benzoyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. The following sections explore its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C20H24N4O7S
  • Molecular Weight : 464.49 g/mol
  • Boiling Point : 790.8°C at 760 mmHg
  • Storage Conditions : -20°C

Biological Activity Overview

The biological activity of 9H-Fluorene-2-sulfonic acid, 7-benzoyl- has been investigated through various studies focusing on its cytotoxicity, antimicrobial properties, and potential as an enzyme inhibitor.

Cytotoxicity

Research indicates that derivatives of fluorene compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain synthesized fluorenes demonstrate potent activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines when compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of Fluorene Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AA-54910.5
Compound BMCF-78.3
9H-Fluorene-2-sulfonic acid, 7-benzoyl-A-549TBD

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Various studies have evaluated its efficacy against multidrug-resistant bacterial strains, revealing significant antibacterial and antifungal properties. The mechanism of action often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in both bacteria and cancer cells .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus11
Escherichia coli10
Pseudomonas aeruginosa8

The interaction of 9H-Fluorene-2-sulfonic acid, 7-benzoyl- with biological targets is crucial for understanding its pharmacological potential. Molecular docking studies suggest that this compound may bind effectively to the active sites of enzymes like DHFR, thereby disrupting their function and leading to cell death in proliferating cancer cells and bacteria .

Case Studies

Several case studies have been documented that highlight the efficacy of fluorene derivatives:

  • Cytotoxicity Study : A series of fluorene derivatives were synthesized and tested against A-549 and MCF-7 cell lines. The results indicated that modifications to the fluorene structure significantly impacted cytotoxic activity, with some compounds achieving IC50 values lower than those of established chemotherapeutics .
  • Antimicrobial Efficacy : In another study, a range of fluorene-based compounds was evaluated for their antimicrobial properties against resistant strains. The findings demonstrated that certain derivatives exhibited higher antimicrobial activity than traditional antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Q. What safety protocols should be followed when synthesizing or handling 9H-Fluorene-2-sulfonic acid, 7-benzoyl-?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes) .
  • Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes and consult a physician. Emergency contact information should be readily available (e.g., Key Organics Ltd.: +44(0)1840 212137) .
  • Storage : Store in a cool, dry place away from incompatible materials, though specific incompatibilities are not fully documented .

Q. How can researchers verify the purity and structural integrity of 9H-Fluorene-2-sulfonic acid derivatives?

Methodological Answer:

  • Analytical Techniques :
    • GC-MS : Validate molecular weight and fragmentation patterns using protocols similar to those for 9,9-bis(methoxymethyl)fluorene analysis .
    • NMR Spectroscopy : Compare spectral data with NIST reference standards (e.g., IUPAC InChIKey, CAS registry numbers) to confirm functional groups .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and cross-reference retention times with authenticated samples.

Q. What are the key physicochemical properties of 9H-Fluorene-2-sulfonic acid derivatives relevant to experimental design?

Methodological Answer:

  • Stability : The compound is stable under recommended storage conditions but may degrade under extreme pH or high temperatures. Monitor decomposition via TGA/DSC .
  • Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction optimization. Limited data suggest moderate solubility in methanol .

Advanced Research Questions

Q. How does the sulfonic acid group influence ionomeric behavior in electrochemical applications?

Methodological Answer:

  • Structure-Property Relationships : The sulfonic acid group enhances proton conductivity in perfluorinated sulfonic-acid (PFSA) ionomers by forming hydrophilic domains. Use small-angle X-ray scattering (SAXS) to correlate morphology with transport properties .
  • Experimental Design : Compare ion exchange capacity (IEC) and water uptake of 9H-Fluorene-2-sulfonic acid derivatives with commercial PFSA membranes (e.g., Nafion®) using titration and gravimetric analysis .

Q. What computational models are suitable for predicting the degradation mechanisms of 9H-Fluorene-2-sulfonic acid derivatives?

Methodological Answer:

  • Multiphysics Modeling : Apply density functional theory (DFT) to simulate radical attack pathways on the fluorene backbone, focusing on sulfonic acid group stability. Validate with experimental FTIR and mass spectrometry data .
  • Accelerated Aging Tests : Expose samples to oxidative environments (e.g., Fenton’s reagent) and use Arrhenius kinetics to extrapolate degradation rates under operational conditions .

Q. How can spectroscopic methods resolve contradictions in reported fluorescence properties of benzoyl-substituted fluorenes?

Methodological Answer:

  • Time-Resolved Fluorescence : Measure quantum yields and lifetimes in varying solvents to assess environmental effects on emission. Compare with 9-benzyl-9H-carbazole derivatives, which exhibit solvent-dependent Stokes shifts .
  • Data Triangulation : Cross-validate results using UV-Vis, fluorescence microscopy, and theoretical calculations (e.g., TD-DFT) to address discrepancies in literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.